

Thermochemical Properties of Niobium(V) Fluoride: A Technical Guide

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Compound of Interest

Compound Name: *Niobium(V) fluoride*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermochemical data for **Niobium(V) fluoride** (NbF_5). The information is compiled from experimental studies and thermodynamic assessments, offering a valuable resource for professionals in research, materials science, and chemical synthesis. All quantitative data is presented in structured tables for clarity and comparative analysis, followed by detailed descriptions of the experimental methodologies employed for their determination.

Core Thermochemical Data

Niobium(V) fluoride, a colorless, hygroscopic solid, is a key precursor in the synthesis of various niobium-containing compounds.^[1] A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and ensuring the stability of related chemical systems.

Summary of Thermochemical Properties

The following table summarizes the key thermochemical data for **Niobium(V) fluoride** at standard conditions (298.15 K and 1 bar), unless otherwise specified.

Thermochemical Property	Symbol	Value	State
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	-1813.76 kJ/mol	solid
Standard Molar Gibbs Energy of Formation	$\Delta_f G^\circ$	-1698.7 kJ/mol	solid
Standard Molar Entropy	S°	160.25 J/(mol·K)	solid
Molar Heat Capacity at Constant Pressure	C_p	134.85 J/(mol·K)	solid
Molar Enthalpy of Fusion	$\Delta_{fus} H$	12.2 kJ/mol	
Enthalpy of Vaporization	$\Delta_{vap} H$	51.0 kJ/mol	

Note: The values presented are based on a critical evaluation of available experimental data and thermodynamic modeling.[\[2\]](#)[\[3\]](#)

Experimental Determination of Thermochemical Properties

The accurate determination of the thermochemical properties of highly reactive compounds like **Niobium(V) fluoride** requires specialized experimental techniques. The following sections detail the methodologies employed to obtain the data presented above.

Enthalpy of Formation: Fluorine Bomb Calorimetry

The standard enthalpy of formation of **Niobium(V) fluoride** has been determined with high precision using fluorine bomb calorimetry.[\[4\]](#) This technique is well-suited for compounds that react exothermically and completely with fluorine gas.

Experimental Protocol:

- **Sample Preparation:** A high-purity sample of crystalline niobium metal is weighed and placed in a sample holder within a nickel bomb calorimeter.
- **Calorimeter Setup:** The bomb is sealed and pressurized with a known excess of high-purity fluorine gas. The bomb is then placed in a precisely controlled isothermal water jacket.
- **Combustion Reaction:** The combustion of niobium in fluorine is initiated by passing an electrical current through a fuse wire in contact with the sample. The reaction proceeds as follows: $\text{Nb(s)} + 5/2 \text{F}_2\text{(g)} \rightarrow \text{NbF}_5\text{(s)}$
- **Temperature Measurement:** The temperature change of the water bath resulting from the exothermic reaction is measured with high precision using a platinum resistance thermometer.
- **Energy Equivalent Calibration:** The energy equivalent of the calorimeter system is determined by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid, under similar conditions.
- **Data Analysis:** The standard enthalpy of formation is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and the molar mass of the niobium sample, after applying corrections for the combustion of the fuse wire and any incomplete reaction.

Enthalpy of Fusion and Vaporization: Vapor Pressure Measurements

The enthalpies of fusion and vaporization are derived from the temperature dependence of the vapor pressure of **Niobium(V) fluoride**.^[1] The Knudsen effusion method is a common technique for measuring the vapor pressure of low-volatility solids.

Experimental Protocol:

- **Sample Placement:** A small amount of solid **Niobium(V) fluoride** is placed in a Knudsen cell, which is a small, inert container with a precisely machined small orifice.
- **High Vacuum and Temperature Control:** The Knudsen cell is placed in a high-vacuum chamber and heated to a series of precisely controlled temperatures.

- **Effusion Measurement:** At a given temperature, molecules of NbF_5 effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a sensitive microbalance.
- **Vapor Pressure Calculation:** The vapor pressure (P) is calculated from the rate of mass loss (dm/dt) using the Knudsen equation: $P = (\text{dm/dt}) * (2\pi RT/M)^{1/2} / A$ where R is the ideal gas constant, T is the absolute temperature, M is the molar mass of the effusing gas, and A is the area of the orifice.
- **Enthalpy Calculation:** The enthalpies of sublimation and vaporization are determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation. The enthalpy of fusion can then be calculated as the difference between the enthalpy of sublimation and the enthalpy of vaporization.

Heat Capacity and Standard Entropy

The molar heat capacity of **Niobium(V) fluoride** is determined using adiabatic shield calorimetry. The standard entropy is then calculated from the heat capacity data measured down to low temperatures.

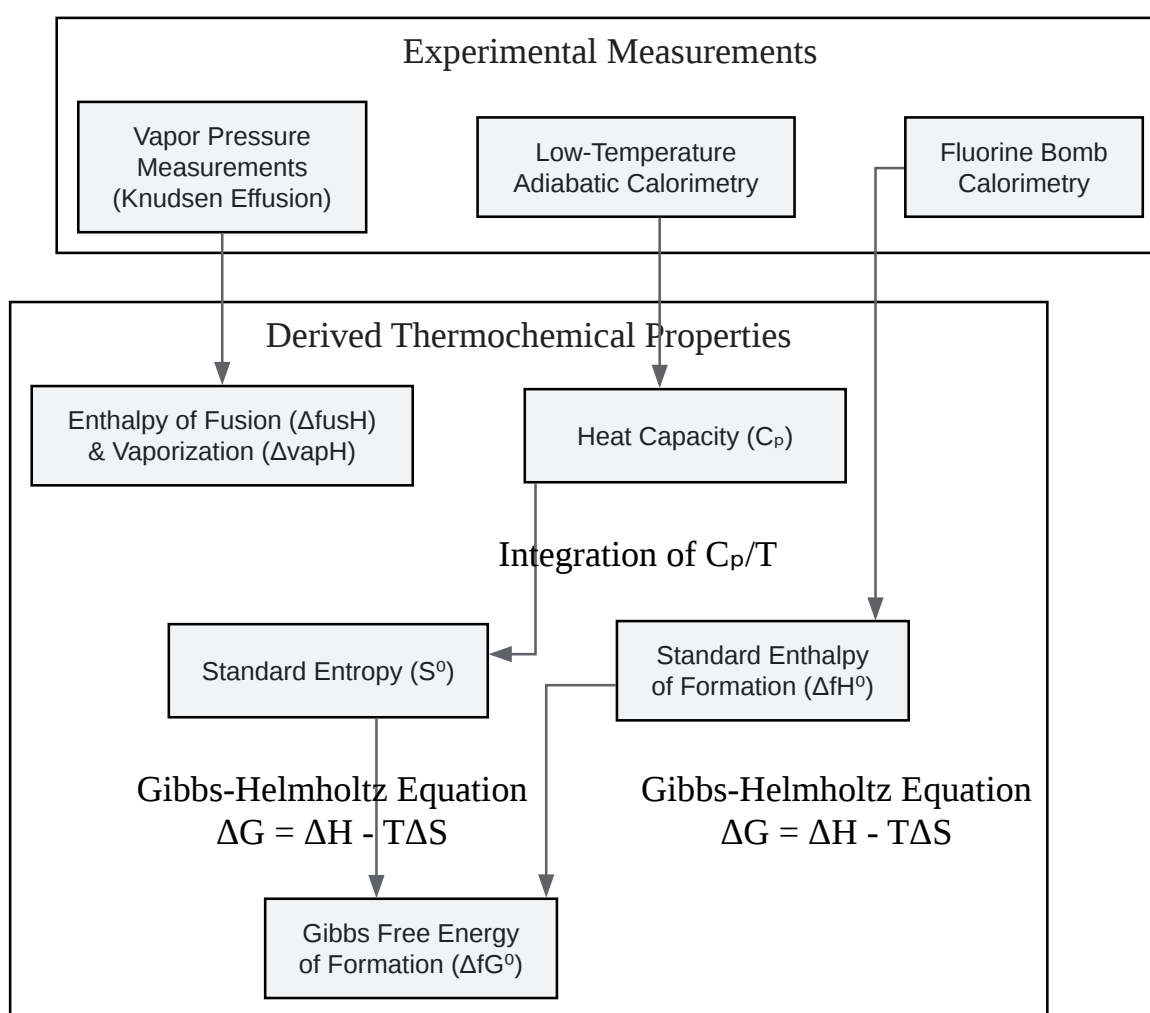
Experimental Protocol:

- **Sample Encapsulation:** A known mass of the NbF_5 sample is sealed in a calorimeter vessel under an inert atmosphere to prevent reaction with moisture.
- **Calorimeter Setup:** The vessel is placed in a cryostat and surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample vessel, minimizing heat exchange with the surroundings.
- **Heat Capacity Measurement:** A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated from the energy input and the temperature change.
- **Low-Temperature Measurements:** The heat capacity measurements are performed over a wide temperature range, typically from near absolute zero (using liquid helium) up to and above room temperature.

- Entropy Calculation: The standard molar entropy at 298.15 K is calculated by integrating the experimental heat capacity data divided by temperature (C_p/T) from 0 K to 298.15 K. An extrapolation of the heat capacity to 0 K is performed using the Debye T^3 law.

Data Determination Workflow

The following diagram illustrates the logical workflow for the experimental determination and subsequent calculation of the primary thermochemical properties of **Niobium(V) fluoride**.

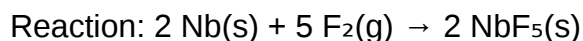


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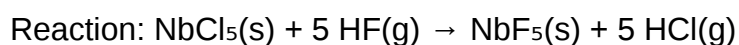
Caption: Logical workflow for determining thermochemical data of NbF_5 .

Synthesis of Niobium(V) Fluoride

For researchers requiring the preparation of **Niobium(V) fluoride**, direct fluorination of niobium metal is a common and effective method.



Procedure: The reaction is typically carried out by passing a stream of dilute elemental fluorine over niobium metal at elevated temperatures (e.g., 473 K).[5] The resulting **Niobium(V) fluoride** can be purified by sublimation. An alternative synthesis route involves the reaction of niobium pentachloride with anhydrous hydrogen fluoride.[1]



Conclusion

This technical guide provides a consolidated source of thermochemical data for **Niobium(V) fluoride**, essential for its application in research and development. The detailed descriptions of the experimental methodologies offer insight into the rigorous processes required to obtain these fundamental chemical properties. The structured presentation of data and workflows is intended to support the scientific community in their endeavors involving this important inorganic compound.

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- To cite this document: BenchChem. [Thermochemical Properties of Niobium(V) Fluoride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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